molecular formula C17H14N2O3 B5906934 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide

Cat. No. B5906934
M. Wt: 294.30 g/mol
InChI Key: GDHGBFFKCAEKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been shown to inhibit the activation of NF-κB and its downstream targets, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor cell growth, induction of apoptosis, protection against oxidative stress and inflammation-induced neuronal damage, and reduction in the production of pro-inflammatory cytokines and chemokines. These effects are believed to be mediated through the inhibition of the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A in lab experiments is its relatively high purity and stability. However, one of the limitations of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the high cost of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A may limit its use in some research settings.

Future Directions

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A. One potential area of study is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another potential area of study is the investigation of the compound's potential applications in additional fields, such as immunology and infectious disease research. Finally, further research is needed to fully understand the mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A involves the reaction of 2-nitrobenzoyl chloride with N,N-dimethylformamide dimethyl acetal to form a nitro intermediate. This intermediate is then reduced with sodium dithionite to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In neuroprotection, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been shown to protect against oxidative stress and inflammation-induced neuronal damage. In anti-inflammatory therapy, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-18(2)15(20)13-9-5-6-10-14(13)19-16(21)11-7-3-4-8-12(11)17(19)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHGBFFKCAEKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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